2-(methylsulfonyl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
Compounds with a sulfonyl group (-SO2-) like methylsulfonyl derivatives are often used in organic chemistry due to their reactivity . They can participate in a variety of chemical reactions and have been used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a sulfonyl chloride with an appropriate organic compound . For example, phenol can react with methylsulfonyl chloride to form a methylsulfonyl phenol .Molecular Structure Analysis
The molecular structure of a compound can be determined using various analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Methylsulfonyl derivatives can participate in a variety of chemical reactions. For example, they can act as electrophiles in reactions with nucleophiles . They can also undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Derivative Development
- The compound's sulfonyl group has been utilized in synthetic chemistry for creating extended oxazoles, serving as a versatile scaffold for further chemical modifications. This approach enables the production of various products with potential applications in medicinal chemistry and material science. For example, the synthesis of extended oxazoles through reactions involving sulfonyl methyl groups has shown to provide a range of products with significant yields, demonstrating the utility of such compounds in synthetic organic chemistry (Patil & Luzzio, 2016).
Biological Activities and Applications
- Derivatives of sulfonyl-containing compounds have been explored for their potential antibacterial activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties showed promising antibacterial activities against rice bacterial leaf blight, indicating the compound's utility in agricultural applications (Shi et al., 2015).
Surface Activity and Antimicrobial Effects
- The structure of sulfonyl derivatives facilitates the synthesis of compounds with surface activity and antimicrobial effects. Research on 1,2,4-triazole derivatives highlighted their antimicrobial activity, underscoring the role of the sulfonyl group in developing new antimicrobial agents (El-Sayed, 2006).
Antifungal and Antitubercular Agents
- Novel 4-isopropyl thiazole-based sulfonyl derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies indicate the potential for developing new therapeutic agents against bacterial and fungal infections (Kumar, Prasad, & Chandrashekar, 2013).
Catalytic Applications in Synthesis
- The sulfonyl group in compounds like 2-(methylsulfonyl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole plays a crucial role in catalyzing reactions for the synthesis of polysubstituted pyrroles, showcasing its importance in the development of novel organic synthesis methodologies (Miura et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1,3-diphenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-32(30,31)29-24(17-23(26-29)19-11-5-2-6-12-19)22-18-28(21-15-9-4-10-16-21)27-25(22)20-13-7-3-8-14-20/h2-16,18,24H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPOKWCXDDUCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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